molecular formula C19H14O4 B11395759 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11395759
M. Wt: 306.3 g/mol
InChI Key: AJDSPAFASYUUNQ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the furochromen family This compound is characterized by its fused ring structure, which includes a furan ring and a chromen ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furochromen moiety in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furochromen derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound exhibits significant activity as a photosensitizer. It is used in photodynamic therapy (PDT) for treating certain types of cancer and skin diseases. Its ability to generate reactive oxygen species upon light activation makes it a valuable tool in biological research .

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to develop new therapeutic agents based on its structure.

Industry

Industrially, this compound finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism by which 6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells during photodynamic therapy. The compound interacts with cellular components, leading to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Another furocoumarin used in phototherapy.

    Coumarin: A simpler structure with similar photophysical properties.

    Benzofuran: Shares the furan ring but lacks the chromen moiety.

Uniqueness

6-(4-Methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which enhances its photophysical and biological properties. Its methoxyphenyl group contributes to its stability and reactivity, making it more versatile compared to other furocoumarins.

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H14O4/c1-11-10-22-18-9-17-13(7-15(11)18)8-16(19(20)23-17)12-3-5-14(21-2)6-4-12/h3-10H,1-2H3

InChI Key

AJDSPAFASYUUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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